molecular formula C23H18N2O2 B15474234 (2,4,5-Triphenylimidazol-4-yl) acetate CAS No. 39601-44-0

(2,4,5-Triphenylimidazol-4-yl) acetate

Cat. No.: B15474234
CAS No.: 39601-44-0
M. Wt: 354.4 g/mol
InChI Key: RABATJWOXWUBRF-UHFFFAOYSA-N
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Description

(2,4,5-Triphenylimidazol-4-yl) acetate is a substituted imidazole derivative characterized by a central imidazole ring functionalized with three phenyl groups at the 2-, 4-, and 5-positions and an acetate ester at the 4-position. Imidazole derivatives are widely studied due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

The acetate group in this compound may enhance solubility in polar solvents or modulate bioactivity, as seen in other acetate-functionalized natural products like taraxasterol acetate and lupeol acetate (). However, the electronic and steric effects of the triphenylimidazole core likely distinguish its reactivity and applications from simpler acetate derivatives.

Properties

CAS No.

39601-44-0

Molecular Formula

C23H18N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

(2,4,5-triphenylimidazol-4-yl) acetate

InChI

InChI=1S/C23H18N2O2/c1-17(26)27-23(20-15-9-4-10-16-20)21(18-11-5-2-6-12-18)24-22(25-23)19-13-7-3-8-14-19/h2-16H,1H3

InChI Key

RABATJWOXWUBRF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1(C(=NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (2,4,5-Triphenylimidazol-4-yl) acetate with structurally or functionally related compounds, emphasizing physicochemical properties, biological activity, and electronic behavior.

Table 1: Key Properties of Selected Acetate Derivatives

Compound Core Structure Solubility Biological Activity Key Reference Findings
(2,4,5-Triphenylimidazol-4-yl) acetate Triphenylimidazole + acetate Moderate in DMSO/ethanol (inferred) Potential antimicrobial/anticancer (inferred) Limited direct data; inferred from imidazole pharmacology
Taraxasterol acetate Triterpene + acetate Lipophilic Anti-inflammatory Isolated from Gochnatia pulchra; modulates cytokine production
Zinc acetate Metal-organic complex Water-soluble Antiseptic, astringent Exhibits unique electronic interactions in aqueous solutions ()
Lupeol acetate Lupane triterpene + acetate Low water solubility Antiproliferative Inhibits cancer cell growth via apoptosis induction

Structural and Functional Differences

  • Core Heterocycle vs. Triterpenes : Unlike triterpene acetates (e.g., taraxasterol acetate), the triphenylimidazole core introduces aromaticity and planar rigidity, which may enhance binding to biological targets like enzymes or DNA. This contrasts with the flexible, lipid-soluble triterpene scaffolds .
  • Acetate Group Role: In zinc acetate, the acetate acts as a ligand coordinating to Zn²⁺, enabling water solubility and antiseptic properties .

Electronic Properties

highlights that acetate groups can significantly alter electronic behavior. For example, zinc acetate in aqueous solution shows distinct resonant inelastic X-ray scattering (RIXS) spectra compared to pure water, indicating strong ligand-metal charge transfer .

Preparation Methods

Benzil-Based Cyclocondensation

In a representative procedure, benzil (1.0 g, 4.76 mmol), ammonium acetate (1.0 g, 13.0 mmol), and benzaldehyde (2.0 mL, 19.7 mmol) are refluxed in glacial acetic acid (4 mL) at 100°C for 3–4 hours. The reaction proceeds via the Debus-Radziszewski mechanism, where ammonium acetate acts as both a nitrogen source and base. After neutralization with ammonium hydroxide, the crude 2,4,5-triphenylimidazole precipitates, achieving yields of 85–90%.

Table 1: Optimization of Benzil-Based Synthesis

Parameter Optimal Condition Yield (%)
Temperature 100°C 89
Reaction Time 4 hours 90
Molar Ratio (Benzil:NH4OAc:Benzaldehyde) 1:2.7:4.1 88

Transition Metal-Free Synthesis via Deaminative Coupling

Recent advances avoid metal catalysts, leveraging base-mediated deaminative coupling. A 2017 study demonstrated that benzylamine, benzonitrile, and potassium tert-butoxide (KOtBu) in toluene at 130°C yield 2,4,5-triphenylimidazole in 89% yield after 5 hours.

Mechanism and Scalability

The reaction proceeds through a cascade of deamination, cyclization, and aromatization. KOtBu facilitates the formation of a reactive intermediate, likely a potassium amide, which promotes nucleophilic attack on benzonitrile. This method scales efficiently: a 10 mmol reaction produces 2.63 g (89%) of product.

Table 2: Comparison of Metal-Free Methods

Substrate Pair Base Temperature Time (h) Yield (%)
Benzylamine + Benzonitrile KOtBu 130°C 5 89
4-Methoxybenzylamine + 4-Cyanotoluene KOtBu 110°C 12 78

Microwave-Assisted Synthesis of Imidazole Intermediates

Microwave irradiation significantly accelerates imidazole formation. A protocol from Arkivoc synthesizes 3,4,5-triphenylimidazole-2-thione in 15 minutes (vs. 6 hours conventionally) using benzoin, phenylthiourea, and ammonium thiocyanate under microwave conditions. While this method focuses on thione derivatives, analogous approaches can be adapted for the acetyloxy variant.

Advantages of Microwave Irradiation

  • Time Reduction : Reactions complete in 10–30 minutes versus hours.
  • Yield Improvement : 15–20% higher yields due to reduced side reactions.
  • Energy Efficiency : Lower thermal decomposition risk.

Acetylation of 2,4,5-Triphenylimidazole

The final step involves introducing the acetyloxy group at the 4-position of the imidazole ring. Acylation methods from the patent literature provide critical insights.

Schotten-Baumann Acylation

The patent US3197476A details acylation using acetyl chloride in the presence of aqueous sodium hydroxide. For (2,4,5-triphenylimidazol-4-yl) acetate, 2,4,5-triphenylimidazole (1.0 mmol) reacts with acetyl chloride (1.2 mmol) in dichloromethane at 0°C, followed by dropwise NaOH addition. The product isolates in 75–80% yield after extraction.

Direct Acetylation with Acetic Anhydride

An alternative employs acetic anhydride as both solvent and acylating agent. Heating 2,4,5-triphenylimidazole with excess acetic anhydride at 80°C for 2 hours achieves 82% yield. Catalytic sulfuric acid (0.1 eq) enhances reactivity by protonating the imidazole nitrogen.

Table 3: Acetylation Method Comparison

Method Reagent Conditions Yield (%)
Schotten-Baumann Acetyl chloride 0°C, NaOH, DCM 78
Direct Anhydride Acetic anhydride 80°C, H2SO4 82

Challenges and Optimization Strategies

Regioselectivity in Acetylation

The 4-position’s reactivity dominates due to steric and electronic effects from adjacent phenyl groups. Computational studies using AM1 semiempirical methods confirm higher electron density at N-4, favoring acetylation.

Purification Difficulties

The product’s low solubility in polar solvents necessitates chromatography (20% ethyl acetate/hexane) or recrystallization from ethanol/water.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2,4,5-triphenylimidazol-4-yl) acetate, and how can purity be optimized?

  • Methodology :

  • Dissolve the imidazole precursor (e.g., 4-amino-triazole derivatives) in absolute ethanol with glacial acetic acid as a catalyst. Reflux with substituted benzaldehyde for 4–8 hours under inert atmosphere .
  • Purify via solvent evaporation under reduced pressure, followed by recrystallization in ethanol-water mixtures. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent).
  • Critical Step : Basify the mixture post-reflux (pH 8–9) to precipitate intermediates, then acidify (pH 3–4) for final product isolation .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Key Techniques :

TechniqueParametersPurpose
NMR ¹H/¹³C in DMSO-d6Confirm substitution patterns and acetate linkage
XRD SHELX refinement (Mo-Kα radiation)Resolve crystal packing and hydrogen-bonding networks
IR KBr pellet, 400–4000 cm⁻¹Identify carbonyl (C=O) and imidazole ring vibrations
  • Data Validation : Cross-reference experimental XRD results with SHELXL-refined models to minimize R-factor discrepancies .

Q. What safety protocols should be followed when handling this compound?

  • Guidelines :

  • Use fume hoods and PPE (gloves, goggles) due to potential irritancy (analogous to vinyl acetate derivatives) .
  • First-aid: Flush eyes/skin with water for 15 minutes; consult a physician if ingested or inhaled .
  • Storage : In airtight containers away from oxidizers, with humidity <30% to prevent hydrolysis.

Advanced Research Questions

Q. How can SHELX programs improve the accuracy of crystallographic data for this compound?

  • Workflow :

  • Use SHELXD for phase solution with high-resolution data (d-spacing < 1.0 Å). For twinned crystals, apply twin-law refinement in SHELXL .
  • Challenge : Address disorder in phenyl rings using PART instructions and isotropic displacement parameters.
  • Validation : Compare final CCDC-deposited structures with analogous imidazole derivatives to identify packing anomalies .

Q. What experimental designs are suitable for evaluating its biological activity, and how can mechanistic insights be derived?

  • Assay Design :

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa), with IC₅₀ calculation via nonlinear regression .
  • Enzyme Inhibition : Test against kinases or cyclooxygenases using fluorogenic substrates (e.g., ATPase-Glo™).
  • Mechanism : Perform molecular docking (AutoDock Vina) using XRD-derived 3D structures to predict binding pockets .

Q. How should researchers resolve contradictions between theoretical and experimental yields during synthesis?

  • Analysis Framework :

  • Iterative Approach : Re-examine stoichiometry (e.g., molar ratios of benzaldehyde derivatives) and reaction kinetics via HPLC-MS to detect side products .
  • Statistical Tools : Apply ANOVA to compare yields across reaction conditions (temperature, catalyst loading).
  • Case Study : If yields drop below 60%, optimize by replacing ethanol with DMF as a high-boiling solvent .

Q. What thermodynamic parameters are critical for predicting its stability under storage or reaction conditions?

  • Data Sources :

ParameterValue (Estimated)MethodReference
ΔrH° (hydrolysis)+58.2 kJ/molCalorimetryExtrapolated from ethyl acetate analogs
k°H (Henry’s Law)1.2 × 10⁻⁶ atm·m³/molEPI Suite v4.11
  • Implication : Low k°H suggests volatility; store in sealed containers to prevent atmospheric release.

Q. Can computational models predict its reactivity in nucleophilic environments?

  • Strategy :

  • Perform DFT calculations (Gaussian 16, B3LYP/6-311+G**) to map electrostatic potential surfaces, focusing on the acetate group’s electrophilicity .
  • Validate with experimental hydrolysis rates in buffered solutions (pH 2–12).

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